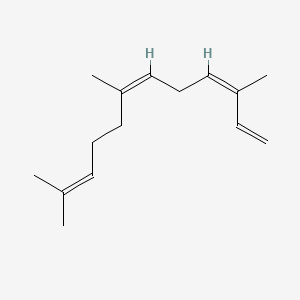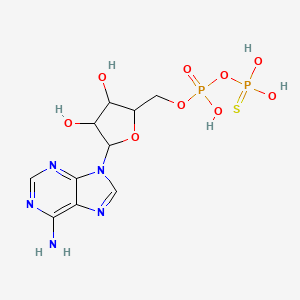
ADP, Beta S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-O-(2-thiodiphosphate), commonly known as ADP, Beta S, is a synthetic organic compound. It is a modified form of adenosine diphosphate (ADP) where one of the oxygen atoms in the diphosphate group is replaced by a sulfur atom. This modification enhances the compound’s metabolic stability and makes it a useful tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
ADP, Beta S can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of adenosine with a thio-phosphate donor. The reaction conditions often require the presence of specific catalysts and controlled pH levels to ensure the correct incorporation of the sulfur atom into the diphosphate group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
ADP, Beta S undergoes various chemical reactions, including:
Phosphorylation: It can act as a substrate in phosphorylation reactions, where it donates a phosphate group to other molecules.
Hydrolysis: The compound can be hydrolyzed to produce adenosine and thio-phosphate.
Substitution: The sulfur atom in the diphosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Enzymes: Such as kinases and phosphatases, which facilitate phosphorylation and dephosphorylation reactions.
Chemical Catalysts: Such as metal ions (e.g., magnesium or calcium) that stabilize reaction intermediates.
Buffers: To maintain the pH at optimal levels for specific reactions.
Major Products
The major products formed from reactions involving this compound include:
Adenosine Monophosphate (AMP): Formed through hydrolysis.
Thio-phosphate Esters: Formed through substitution reactions.
Scientific Research Applications
ADP, Beta S has a wide range of applications in scientific research:
Biochemistry: It is used to study the mechanisms of enzymes that interact with ADP, such as kinases and phosphatases.
Pharmacology: The compound is used to investigate the binding and activity of ADP-responsive receptors, such as P2Y receptors.
Cell Biology: this compound is used to label and track ADP-binding proteins in cellular studies.
Medical Research: It is used in the development of drugs targeting ADP-related pathways, such as those involved in platelet aggregation and blood clotting
Mechanism of Action
ADP, Beta S exerts its effects by interacting with specific molecular targets, primarily ADP-binding proteins and receptors. The sulfur modification enhances its binding affinity and metabolic stability, making it a potent modulator of ADP-responsive pathways. The compound can activate or inhibit these pathways depending on the context, influencing various cellular processes such as energy metabolism, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Adenosine Diphosphate (ADP): The unmodified form of ADP, Beta S, which lacks the sulfur atom.
Adenosine Triphosphate (ATP): A related nucleotide that contains three phosphate groups and is a primary energy carrier in cells.
Adenosine Monophosphate (AMP): A nucleotide with a single phosphate group, involved in various metabolic processes.
Uniqueness
This compound is unique due to its sulfur modification, which provides increased metabolic stability and specific binding properties. This makes it particularly useful in research applications where enhanced stability and specificity are required. The sulfur atom also allows for unique labeling and detection methods, facilitating advanced biochemical studies .
Properties
Molecular Formula |
C10H15N5O9P2S |
|---|---|
Molecular Weight |
443.27 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27) |
InChI Key |
HCIKUKNAJRJFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
Synonyms |
(32S)adenosine 5'-O-(2-thiodiphosphate) 5'-adenosine diphosphate beta-S 5'-ADPS adenosine 5'-O-(2-thiodiphosphate) adenosine 5'-O-(2-thiodiphosphate), trilithium salt adenosine-5'-O-(2-thiodiphosphate) ADP beta S ADP beta-S ADP-S ADPbetaS beta-thio-ADP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B1239722.png)
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)
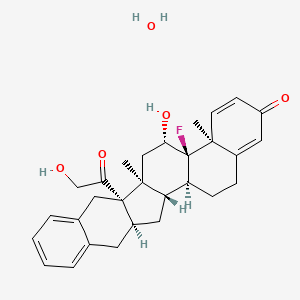
![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)
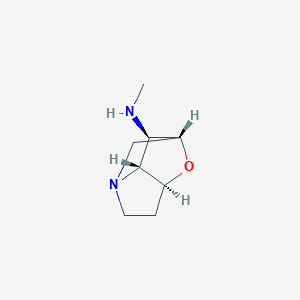
![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)

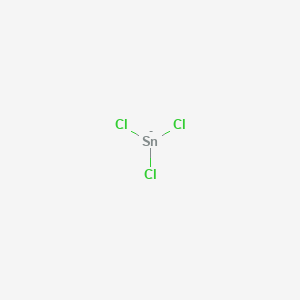
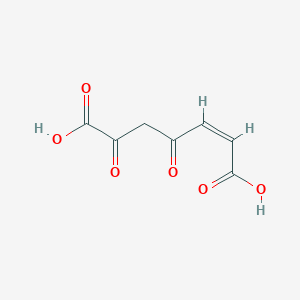
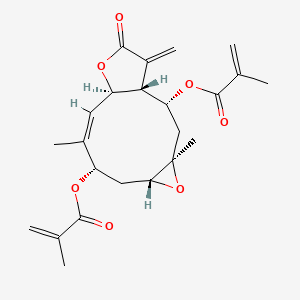
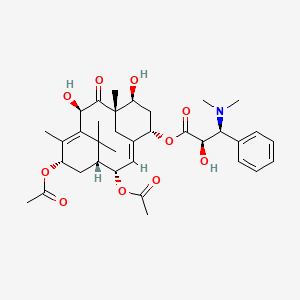
![[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239742.png)

